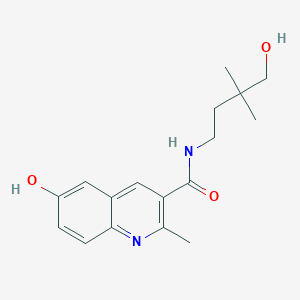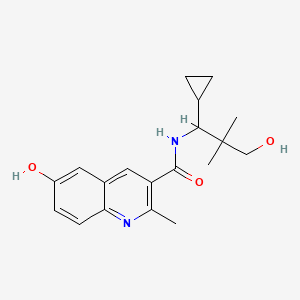
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide, also known as HDQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HDQ belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
作用机制
The exact mechanism of action of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has been shown to inhibit the activity of Topoisomerase I and II, which are enzymes involved in DNA replication and transcription. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has also been shown to modulate the expression of a number of genes involved in cancer progression and metastasis.
实验室实验的优点和局限性
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has several advantages for lab experiments, including its potent antitumor activity, its ability to inhibit multiple pathways involved in cancer progression, and its relatively low toxicity. However, 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide. One area of interest is the development of more efficient synthesis methods for 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide, as well as the synthesis of analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Finally, further studies are needed to elucidate the exact mechanism of action of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide and to identify potential biomarkers for patient selection and monitoring.
合成方法
The synthesis of 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide involves the reaction of 2-methylquinoline-3-carboxylic acid with 4-hydroxy-3,3-dimethylbutylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then oxidized using potassium permanganate to yield the final product, 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide.
科学研究应用
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells in vivo.
属性
IUPAC Name |
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-14(16(22)18-7-6-17(2,3)10-20)9-12-8-13(21)4-5-15(12)19-11/h4-5,8-9,20-21H,6-7,10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVIKYFPSGWCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)O)C(=O)NCCC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(4-hydroxy-3,3-dimethylbutyl)-2-methylquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7435124.png)
![1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B7435133.png)
![N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide](/img/structure/B7435135.png)
![[1-[[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl]azetidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7435151.png)
![2-(2-Ethoxyphenyl)-4-[1-(3-methoxypropyl)triazol-4-yl]-1,3-thiazole](/img/structure/B7435167.png)
![methyl 2-[(3S)-2-propanoyl-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B7435168.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]furo[2,3-b]pyridine-5-carboxamide](/img/structure/B7435170.png)
![(1R,2R)-2-[4-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]triazol-1-yl]cyclopentan-1-ol](/img/structure/B7435177.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7435186.png)
![1-[(4-Methylpyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7435197.png)
![benzyl 3-[(3S)-3-fluoropyrrolidine-1-carbonyl]azetidine-1-carboxylate](/img/structure/B7435208.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-4-pyrazin-2-ylpyrimidin-2-amine](/img/structure/B7435215.png)

